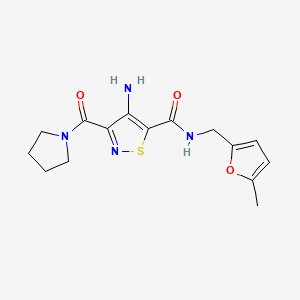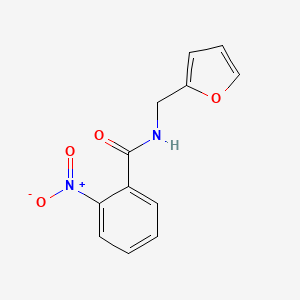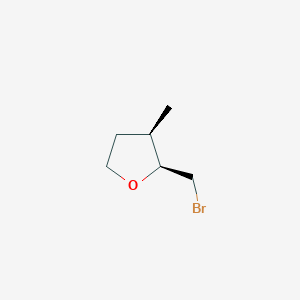![molecular formula C7H9N3OS B2911259 3-[(Hydrazinothioxomethyl)amino]phenol CAS No. 68372-09-8](/img/structure/B2911259.png)
3-[(Hydrazinothioxomethyl)amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(Hydrazinothioxomethyl)amino]phenol” is a complex organic compound. It is an aromatic amine and a phenol . It is the meta isomer of 2-aminophenol and 4-aminophenol .
Synthesis Analysis
The synthesis of phenols like “this compound” can be achieved through various methods. One common method is the nucleophilic aromatic substitution . Another method involves the rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The molecular structure of “this compound” is similar to that of 3-Aminophenol, which is an organic compound with the formula C6H4(NH2)(OH). It is an aromatic amine and a phenol . The structure of phenols consists of two parts: the aromatic ring or the aryl group and the functional group (OH) or the hydroxyl group .Chemical Reactions Analysis
Phenols, including “this compound”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of Phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
Phenols, including “this compound”, have distinctive physical and chemical properties. They are colorless liquids or solids but can turn reddish-brown due to oxidation . The boiling points of phenols increase with an increase in the number of carbon atoms due to the enhancement of van der Waals forces . They are readily soluble in water due to their ability to form hydrogen bonding .Mechanism of Action
Target of Action
N-(3-hydroxyphenyl)hydrazinecarbothioamide, also known as 3-[(Hydrazinothioxomethyl)amino]phenol, primarily targets the PI3K/Akt/mTOR signaling pathway . This pathway plays a crucial role in regulating cell survival and growth, making it a significant target in cancer research .
Mode of Action
The compound interacts with its targets by inhibiting the PI3K/Akt/mTOR signaling pathway . This inhibition disrupts the normal functioning of the pathway, leading to reduced tumor survival . The compound also induces apoptosis and causes cell cycle arrest in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/Akt/mTOR pathway . The inhibition of this pathway leads to downstream effects such as reduced cell proliferation and increased cell death . This is particularly significant in the context of cancer cells, where uncontrolled cell growth is a key characteristic.
Pharmacokinetics
Similar compounds have demonstrated optimal physicochemical properties, suggesting potential as drug candidates
Result of Action
The molecular and cellular effects of N-(3-hydroxyphenyl)hydrazinecarbothioamide’s action include the inhibition of tumor survival, induction of apoptosis, and cell cycle arrest in cancer cells . These effects contribute to its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
3-[(Hydrazinothioxomethyl)amino]phenol has several advantages as a compound for lab experiments. It is relatively easy to synthesize and purify, and its biological effects have been extensively studied. Additionally, the compound has a wide range of potential applications, making it a versatile tool for scientific research. However, there are also limitations to its use. The compound has been reported to be toxic at high concentrations, and its mechanism of action is not fully understood. Additionally, the compound may have limited solubility in certain solvents, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 3-[(Hydrazinothioxomethyl)amino]phenol. One potential direction is the development of new derivatives of the compound with improved biological activity and reduced toxicity. Additionally, the compound's potential as a therapeutic agent for various diseases should be further explored. Further studies should also be conducted to elucidate the compound's mechanism of action and to identify its molecular targets. Finally, the compound's potential as a tool for chemical biology research should be explored, including its use in the development of new assays and screening methods.
Synthesis Methods
The synthesis of 3-[(Hydrazinothioxomethyl)amino]phenol involves the reaction between 2-mercaptophenol and hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions for several hours, and the resulting product is purified by recrystallization. The yield of the product is dependent on the reaction conditions, and various modifications to the synthesis method have been reported in the literature.
Scientific Research Applications
3-[(Hydrazinothioxomethyl)amino]phenol has been extensively studied for its potential applications in various fields of scientific research. It has been reported to have antimicrobial, antioxidant, and anticancer properties. The compound has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. Additionally, it has been shown to scavenge free radicals and protect against oxidative stress, which is implicated in various diseases such as cancer, diabetes, and neurodegenerative disorders.
Safety and Hazards
The safety data sheet for 3-Aminophenol, a compound similar to “3-[(Hydrazinothioxomethyl)amino]phenol”, indicates that it may form combustible dust concentrations in air and is harmful if swallowed or inhaled . It is advised to use personal protective equipment as required and avoid breathing dust/fume/gas/mist/vapors/spray .
Biochemical Analysis
Biochemical Properties
N-(3-hydroxyphenyl)hydrazinecarbothioamide has been found to interact with various enzymes and proteins in biochemical reactions
Cellular Effects
It is known that this compound has shown activity against certain cancer cell lines
Molecular Mechanism
It is known that this compound has shown activity against certain cancer cell lines
Properties
IUPAC Name |
1-amino-3-(3-hydroxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c8-10-7(12)9-5-2-1-3-6(11)4-5/h1-4,11H,8H2,(H2,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEYQLHWUKJYLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=S)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-butylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2911176.png)

![2-(4-Fluorophenyl)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2911180.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide](/img/structure/B2911183.png)





![5-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2911191.png)

![3-chloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2911194.png)


